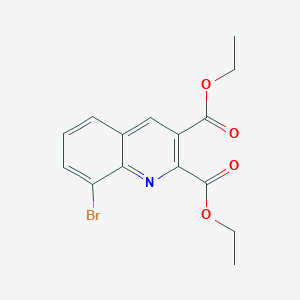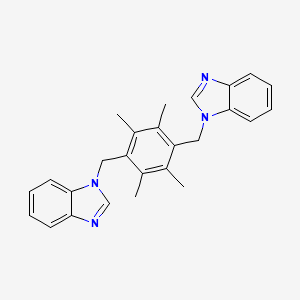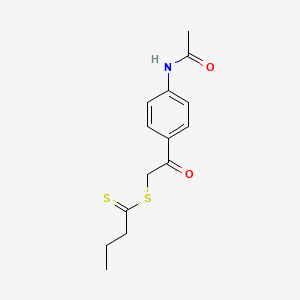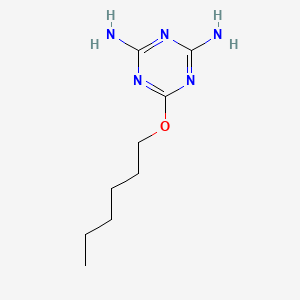
9-(Bis(2-chloroethyl)amino)camphor hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Bis(2-chloroethyl)amino)camphor hydrochloride: is a chemical compound that belongs to the class of nitrogen mustards. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for cancer treatment. This compound is characterized by the presence of a camphor moiety linked to a bis(2-chloroethyl)amino group, which imparts its unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bis(2-chloroethyl)amino)camphor hydrochloride typically involves the reaction of camphor with bis(2-chloroethyl)amine. The process can be summarized as follows:
Starting Materials: Camphor and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as pyridine, under reflux conditions.
Purification: The product is purified by recrystallization from an appropriate solvent to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of camphor and bis(2-chloroethyl)amine are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using industrial-scale crystallization and filtration techniques.
Análisis De Reacciones Químicas
Types of Reactions: 9-(Bis(2-chloroethyl)amino)camphor hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The camphor moiety can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the camphor moiety can lead to the formation of camphorquinone.
Reduction Products: Reduction can yield camphor alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9-(Bis(2-chloroethyl)amino)camphor hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of nitrogen mustard derivatives .
Biology: In biological research, this compound is studied for its cytotoxic effects on cancer cells. It is used in vitro to understand the mechanisms of cell death and to develop new anticancer agents .
Medicine: It is being investigated for its efficacy against various types of cancer .
Industry: In the industrial sector, this compound is used in the synthesis of other nitrogen mustard compounds and as an intermediate in the production of pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 9-(Bis(2-chloroethyl)amino)camphor hydrochloride involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The camphor moiety may also contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .
Comparación Con Compuestos Similares
Melphalan: Another nitrogen mustard used in chemotherapy.
Chlorambucil: A nitrogen mustard with a different alkylating group.
Cyclophosphamide: A widely used nitrogen mustard that requires metabolic activation to exert its effects.
Uniqueness: 9-(Bis(2-chloroethyl)amino)camphor hydrochloride is unique due to the presence of the camphor moiety, which may enhance its lipophilicity and cellular uptake compared to other nitrogen mustards. This structural feature could potentially improve its efficacy and reduce side effects .
Propiedades
Número CAS |
101221-69-6 |
|---|---|
Fórmula molecular |
C14H24Cl3NO |
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)-[(1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl)methyl]azanium;chloride |
InChI |
InChI=1S/C14H23Cl2NO.ClH/c1-13-4-3-11(9-12(13)18)14(13,2)10-17(7-5-15)8-6-16;/h11H,3-10H2,1-2H3;1H |
Clave InChI |
XEIVLJGSJMVFGM-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C1(C)C[NH+](CCCl)CCCl)CC2=O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![tert-Butyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B13741804.png)
![11-(4-(2,3-Dichlorophenyl)piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B13741811.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)




